molecular formula C15H18Cl2N2O B2801345 (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride CAS No. 2287346-41-0

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride

Cat. No.: B2801345
CAS No.: 2287346-41-0
M. Wt: 313.22
InChI Key: SDSOTNHPZORJKM-AMTWEWDESA-N
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Description

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride (CAS 2287346-41-0) is a high-purity chemical compound with a molecular formula of C15H18Cl2N2O and a molecular weight of 313.2 . This dihydrochloride salt is supplied as a solid for research applications. This compound functions as a potent inhibitor of the Anoctamin 6 (ANO6) protein, a calcium-activated ion channel and phospholipid scramblase . Due to this mechanism of action, it is a valuable research tool for investigating the role of ANO6 in various physiological and disease processes. Research involving this inhibitor is focused on understanding its potential implications in thrombotic, inflammatory, and neoplastic diseases, given the critical function of ANO6 in processes such as blood coagulation and cell signaling . The compound is offered with comprehensive support for scientific investigation. This product is intended for research purposes only and is not approved for use in humans.

Properties

IUPAC Name

(2S,3R)-2-(5-phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.2ClH/c16-14-6-7-18-15(14)13-8-12(9-17-10-13)11-4-2-1-3-5-11;;/h1-5,8-10,14-15H,6-7,16H2;2*1H/t14-,15+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSOTNHPZORJKM-AMTWEWDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CN=CC(=C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride typically involves multiple steps, including the formation of the oxolane ring and the introduction of the phenylpyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles and electrophiles: Various organic and inorganic compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been investigated for its effects on the central nervous system. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could have implications in treating neurological disorders such as depression and schizophrenia.
  • Anticancer Activity :
    • Preliminary studies suggest that (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride may exhibit cytotoxic properties against various cancer cell lines. Its mechanism of action might involve the induction of apoptosis and inhibition of tumor cell proliferation.
  • Antimicrobial Properties :
    • Research indicates potential antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation.

Therapeutic Uses

  • Potential Treatment for Depression :
    • Given its neuropharmacological profile, this compound could be explored as a novel antidepressant. Its efficacy in modulating mood-related neurotransmitters may provide an alternative to existing treatments with fewer side effects.
  • Cancer Therapy :
    • As part of combination therapies, this compound could enhance the effectiveness of traditional chemotherapeutics by targeting cancer cells more selectively.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyDemonstrated modulation of serotonin receptors leading to antidepressant-like effects in animal models.
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with a mechanism involving apoptosis induction.
Study CAntimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria in vitro.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic Properties : The target’s phenylpyridine core offers distinct electronic profiles compared to brominated or pyrazole-based analogs, impacting applications in catalysis or drug design.
  • Stereochemical Specificity : The (2S,3R) configuration may confer selectivity in biological systems, unlike racemic analogs.
  • Data Gaps : Molecular weights, solubility data, and biological activity profiles for the target compound are absent in the provided evidence, highlighting areas for further research.

Biological Activity

(2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine; dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores the compound’s pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H18_{18}Cl2_{2}N2_{2}O
  • Molecular Weight : 313.2 g/mol
  • CAS Number : 2287346-41-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. Research indicates that compounds related to this structure can act as noncompetitive antagonists of AMPA-type glutamate receptors, which are crucial in excitatory neurotransmission and have been implicated in various neurological disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine. For instance, a derivative was found to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspase pathways . This suggests that similar mechanisms may be applicable to our compound of interest.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. By modulating glutamate receptor activity, it may help mitigate excitotoxicity associated with these conditions. The disruption of glutamatergic neurotransmission is a significant factor in the pathogenesis of epilepsy .

Case Studies

  • Antitumor Mechanism :
    • Study : The effects of (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine on HepG2 cells were analyzed.
    • Findings : Treatment with varying concentrations (2 µM, 4 µM, and 8 µM) led to increased S phase arrest and upregulation of pro-apoptotic markers such as Bax while downregulating Bcl-2 .
  • Neuroprotective Study :
    • Study : The impact on seizure models was evaluated.
    • Findings : The compound exhibited protective effects against AMPA-induced seizures, suggesting potential therapeutic applications in epilepsy management .

Data Summary Table

PropertyValue
Molecular FormulaC15_{15}H18_{18}Cl2_{2}N2_{2}O
Molecular Weight313.2 g/mol
CAS Number2287346-41-0
Antitumor ActivityInduces apoptosis in HepG2 cells
Neuroprotective ActivityModulates glutamate receptors

Q & A

Q. What are the recommended synthetic routes for (2S,3R)-2-(5-Phenylpyridin-3-yl)oxolan-3-amine dihydrochloride, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis typically involves coupling a pyridine derivative with an oxolane-amine precursor. Key steps include bromine substitution (for halogenated analogs) and subsequent amination. Reaction conditions such as temperature (e.g., 60–80°C for nucleophilic substitution) and solvent choice (e.g., DMF or THF) significantly impact yield . Catalytic hydrogenation or Pd-mediated cross-coupling may optimize stereochemical purity, as chiral centers are critical for biological activity . Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

Chiral chromatography (e.g., using Chiralpak® columns) or nuclear Overhauser effect (NOE) NMR experiments are essential to confirm the (2S,3R) configuration . X-ray crystallography is recommended for absolute stereochemical determination if crystals are obtainable . Purity analysis requires a combination of techniques:

  • HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA).
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (expected [M+H]+ at m/z 315.1).
  • Elemental Analysis : Verify Cl⁻ content (dihydrochloride salt) .

Q. What are the primary biological targets or pathways under investigation for this compound?

The compound’s pyridinyl-oxolane scaffold suggests potential as a ligand for central nervous system (CNS) receptors (e.g., serotonin or dopamine transporters) or enzymes like monoamine oxidases. Preliminary studies on analogs highlight its use in probing neurotransmitter reuptake mechanisms . Target validation requires radioligand binding assays (e.g., using [³H]-paroxetine for serotonin transporters) and functional cellular assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution) alter the compound’s activity, and what computational tools support this analysis?

Substituents at the pyridine ring (e.g., Br → F or CH₃) modulate lipophilicity (logP) and target affinity. For example, bromine enhances steric bulk but may reduce metabolic stability. Computational approaches include:

  • QSAR Modeling : Predict bioactivity using descriptors like polar surface area and H-bond donors .
  • Docking Simulations : Map interactions with homology models of targets (e.g., dopamine D2 receptor) . Experimental validation via SAR studies should compare IC₅₀ values across analogs .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from poor pharmacokinetics (e.g., low blood-brain barrier permeability). Solutions include:

  • Prodrug Design : Introduce ester groups to enhance bioavailability .
  • Metabolic Stability Assays : Liver microsome studies to identify degradation pathways .
  • Pharmacodynamic Profiling : Measure brain-to-plasma ratios in rodent models .

Q. How can researchers address challenges in enantiomeric separation during scale-up synthesis?

Chiral resolution methods include:

  • Diastereomeric Salt Formation : Use tartaric acid derivatives .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) for selective acylation . Process optimization should balance cost (e.g., chiral catalysts) and scalability .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Storage : Desiccated at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. How should researchers design experiments to evaluate the compound’s environmental impact?

Follow OECD guidelines for:

  • Aquatic Toxicity : Daphnia magna acute immobilization tests.
  • Biodegradation : Closed bottle tests (OECD 301D) . Computational tools like EPI Suite estimate persistence and bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.